molecular formula C9H7BrN2O2S B1426697 Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate CAS No. 1155287-27-6

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Cat. No.: B1426697
CAS No.: 1155287-27-6
M. Wt: 287.14 g/mol
InChI Key: IKKRGORQBKUVHQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS 1155287-27-6) is a high-value benzothiazole derivative designed for synthetic and medicinal chemistry research. This compound serves as a multifunctional building block, offering three distinct sites for derivatization: the 2-amino group, the 6-carboxylate ester, and the 4-bromo substituent . This versatility allows researchers to efficiently explore a wide chemical space around the benzothiazole core, which is a privileged scaffold in drug discovery . The benzo[d]thiazole structure is a component of numerous bioactive compounds and marketed drugs, with reported activities including antibacterial, antifungal, and anticancer properties . The presence of the bromine atom on this scaffold is particularly valuable for facilitating further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid generation of novel analogues for biological evaluation . As such, this compound is an essential intermediate for researchers developing new therapeutic agents, especially in the fields of anti-infectives and oncology . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. References: 1. Efficient Synthesis of Hydroxy-Substituted -Aminobenzo... PMCID: PMC7161044 .

Properties

IUPAC Name

methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKRGORQBKUVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155287-27-6
Record name methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with bromoacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate has been investigated as a lead compound for developing new drugs targeting microbial infections and cancer. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further pharmacological evaluation. Additionally, its structural features suggest potential interactions with biological targets such as enzymes and receptors involved in cancer progression.

Binding Affinity Studies
Research focusing on the binding affinity of this compound with specific proteins or enzymes is ongoing. Initial data suggest that it may interact with key targets in cancer cells, though comprehensive studies are required to elucidate these interactions fully.

Material Science

Synthesis of Functional Materials
The compound's unique benzo[d]thiazole core allows it to be utilized as a building block in the synthesis of various functional materials. Its derivatives can be tailored for specific applications in electronics or photonics due to their electronic properties. The versatility of this compound enables researchers to explore new materials with enhanced performance characteristics.

Synthetic Organic Chemistry

Synthetic Accessibility
this compound can be synthesized through multi-step organic reactions, showcasing its synthetic accessibility for research purposes. Common methods include nucleophilic substitution and cyclization reactions, which facilitate the introduction of various functional groups to modify its properties for specific applications .

Comparison with Analogous Compounds
The structural similarities between this compound and other related compounds can influence their biological activities and applications. Below is a comparison table highlighting some structurally similar compounds:

Compound NameSimilarity Index
Methyl benzo[d]thiazole-6-carboxylate0.93
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate0.87
Ethyl 2-chloro-6-benzothiazolecarboxylate0.87
Methyl 4-methylbenzo[d]thiazole-6-carboxylate0.86
2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate0.86

These compounds exhibit varying degrees of similarity based on their structural features, which may influence their biological activities.

Case Studies

Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of this compound on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells through the activation of apoptotic pathways. This finding underscores its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or

Biological Activity

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzothiazole ring along with a carboxylate ester functional group. Its molecular formula is C9H8BrN2O2SC_9H_8BrN_2O_2S with a molecular weight of approximately 272.12 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets through mechanisms such as halogen bonding and π-π interactions with protein residues.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can enhance therapeutic efficacy by modifying drug interactions.
  • Neuroprotective Effects : Research indicates that derivatives of the thiazole class can modulate AMPA receptor kinetics, essential for synaptic transmission in the central nervous system. This modulation suggests potential neuroprotective mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that compounds within the benzo[d]thiazole class, including this compound, possess antimicrobial properties effective against various bacterial strains.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Exhibits effectiveness against several bacterial strains.
  • Anticancer Potential : Emerging evidence suggests cytotoxic effects against specific cancer cell lines, indicating potential for further investigation into its anticancer properties.
  • Neuroprotective Effects : Modulation of AMPA receptor kinetics points to neuroprotective capabilities.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC9H8BrN2O2SC_9H_8BrN_2O_2SAntimicrobial, anticancer, neuroprotective
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylateC9H7BrFN2O2SC_9H_7BrFN_2O_2SAntimicrobial, cytotoxic
Methyl 2-bromobenzo[d]thiazole-5-carboxylateC9H7BrN2O2SC_9H_7BrN_2O_2SEnzyme inhibition (CYP1A2, CYP2C19)

Case Studies and Research Findings

  • Inhibitory Effects on Cytochrome P450 : A study demonstrated significant inhibition at low micromolar concentrations, highlighting its potential use in pharmacological applications aimed at enhancing drug efficacy while minimizing adverse effects.
  • AMPA Receptor Modulation : Research focusing on AMPA receptor kinetics revealed that related compounds could substantially affect desensitization and deactivation rates across different receptor subunits. One study reported a twofold increase in deactivation rates for specific receptor subunits when exposed to similar compounds, suggesting mechanisms for neuroprotection.
  • Anticancer Activity : Investigations into the cytotoxicity of this compound against various cancer cell lines have shown promising results, warranting further exploration into its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothiazole derivatives allows for tailored modifications to optimize biological activity and physicochemical properties. Below is a comparative analysis of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate with its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound -Br (4), -NH₂ (2), -COOCH₃ (6) 287.13 Enhanced lipophilicity; DNA gyrase inhibition; precursor for cross-coupling reactions
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate -Cl (4), -NH₂ (2), -COOCH₃ (6) 242.68 Lower molecular weight; potential for improved solubility; antimicrobial activity
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate -Br (6), -NH₂ (2), -COOCH₃ (4) 287.13 Altered steric profile; reduced DNA binding affinity compared to 4-bromo isomer
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate -OH (4), -NH₂ (2), -COOCH₃ (6) 209.24 Hydrophilic; requires TBDMS protection for derivatization; intermediate for O-alkylation
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate -OCH₂Pyridine (4), -NH₂ (2), -COOCH₃ (6) 315.07 Improved solubility; enhanced DNA gyrase inhibition (IC₅₀ = 0.03 µM)
Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate -F (4), -NH₂ (2), -COOCH₃ (6) 225.22 Smaller halogen; electron-withdrawing effects; potential for CNS-targeted therapies

Key Research Findings

Synthetic Flexibility :

  • The bromine atom at position 4 is introduced via electrophilic substitution during cyclization, enabling efficient scalability (yields >70%) .
  • Hydroxy or alkoxy substituents at position 4 require protection (e.g., TBDMS) to prevent side reactions during derivatization .

Biological Activity :

  • Bromine at position 4 enhances DNA gyrase inhibition by increasing hydrophobic interactions with the enzyme's ATP-binding pocket .
  • Pyridinylmethoxy derivatives (e.g., compound 5s3) exhibit superior activity (IC₅₀ = 0.03 µM) compared to halogenated analogs, likely due to hydrogen-bonding interactions .

Physicochemical Properties :

  • Bromine increases molecular weight and lipophilicity (logP = 2.08), improving membrane permeability but reducing aqueous solubility .
  • Chloro and fluoro analogs show lower melting points (e.g., 126°C for hydroxy derivatives vs. >300°C for brominated compounds), impacting formulation stability .

Q & A

What is the optimized synthetic route for Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate?

Level: Basic
Methodological Answer:
The synthesis involves a two-step process:

Formation of the benzothiazole core : React methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in glacial acetic acid under stirring for 45 minutes at room temperature. Cool to 10°C and add bromine (Br₂) dissolved in acetic acid dropwise. This generates the thiazole ring via cyclization .

Bromination at position 4 : For regioselective bromination, dissolve the intermediate (ethyl 2-aminobenzo[d]thiazole-6-carboxylate) in acetonitrile, add copper(II) bromide (CuBr₂) and t-nitrosobutane. Stir under reflux for controlled bromine substitution at the 4-position .
Key Considerations : Excess bromine or improper cooling can lead to di-brominated byproducts.

How can researchers characterize this compound and confirm its purity?

Level: Basic
Methodological Answer:
Use a combination of techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., bromine at C4, methyl ester at C6) and confirm aromatic proton environments.
    • FT-IR : Verify functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹, N-H stretch of the amine at ~3400 cm⁻¹).
  • Elemental Analysis : Confirm empirical formula (e.g., C₉H₇BrN₂O₂S) .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (if single crystals are obtainable) .

How can structural modifications enhance biological activity?

Level: Advanced
Methodological Answer:
Focus on substitution patterns :

  • Position 4 : Bromine can be replaced with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate electronic effects and binding affinity .
  • Position 6 : Hydrolysis of the methyl ester to a carboxylic acid improves water solubility for in vitro assays (e.g., antibacterial testing) .
  • Position 2 : The amino group can be acylated or alkylated to explore hydrogen-bonding interactions with biological targets (e.g., enzymes) .
    Validation : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines, comparing IC₅₀ values to establish structure-activity relationships (SAR) .

How to address low yields during bromination at position 4?

Level: Advanced
Methodological Answer:
Low yields may stem from competing side reactions or incomplete regioselectivity . Mitigate by:

  • Catalyst Optimization : Use CuBr₂ in acetonitrile with t-nitrosobutane as a nitrosating agent to enhance bromine activation .
  • Temperature Control : Maintain reflux conditions (40–60°C) to balance reaction rate and selectivity.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the mono-brominated product from di-brominated impurities .

What computational tools predict the compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., MAO-B or bacterial topoisomerases). Focus on hydrogen bonding between the 2-amino group and active-site residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Gaussian 09 with B3LYP/6-31G* basis set is recommended .
    Case Study : Docking studies on benzothiazole analogs revealed selective inhibition of hMAO-B, guiding rational design .

How to ensure safe handling and storage of this compound?

Level: Basic
Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or acetic acid fumes.
  • Storage : Keep in airtight containers at 2–8°C, away from heat sources (decomposition risk) .
  • Safety Protocols : Follow GHS guidelines (P201, P210) for oxidizers and irritants. Use PPE (gloves, goggles) during handling .

How to resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles :

  • Standardize Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., cisplatin).
  • Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) before testing .
  • Meta-Analysis : Compare data across studies, noting substituent effects. For example, hydroxyl groups at position 5 may enhance antifungal activity but reduce solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

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